![molecular formula C10H17NO5 B15123282 (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid CAS No. 489446-83-5](/img/structure/B15123282.png)
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is a chiral compound that features a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid typically involves the reaction of a chiral amino alcohol with an appropriate acid. One common method includes the protection of the amino group using tert-butoxycarbonyl anhydride, followed by the formation of the oxolane ring through cyclization reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid and trifluoroacetic acid are used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptides and proteins for biological studies.
Medicine: It serves as a building block in the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
- (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
Uniqueness
(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the tert-butoxycarbonyl group also provides a protective function, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
489446-83-5 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
XPLRZNDPTQWMSL-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](OC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


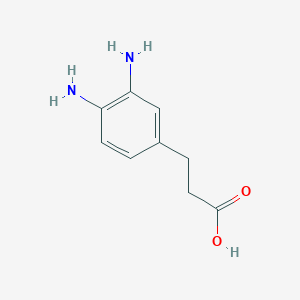
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
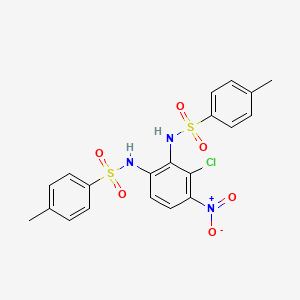
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
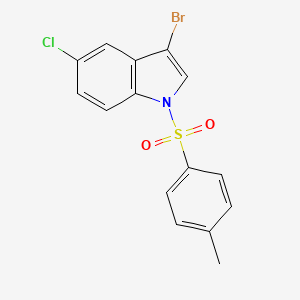
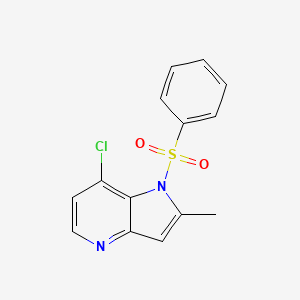
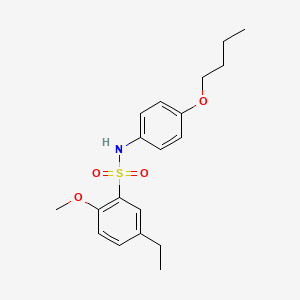
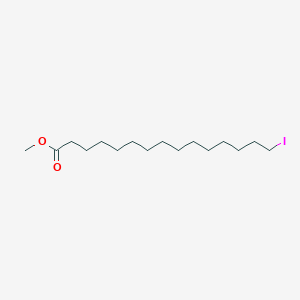
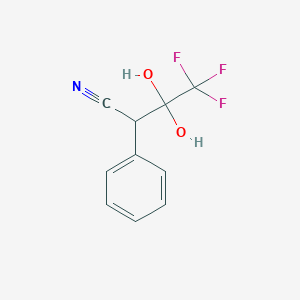
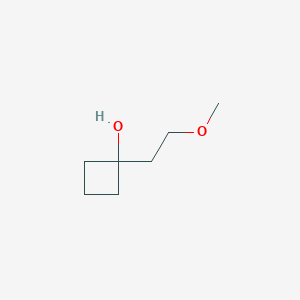
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
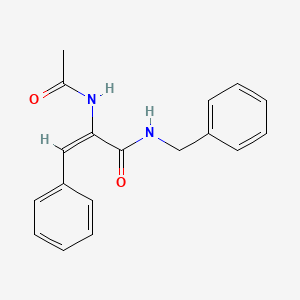
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
